![molecular formula C22H22N2O5 B2881633 ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate CAS No. 898457-20-0](/img/structure/B2881633.png)
ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes an isoquinoline moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-aminobenzoic acid with ethyl chloroformate, followed by the coupling of the resulting ester with 2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate involves its interaction with specific molecular targets. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl benzoate
- Ethyl acetate
- Methyl benzoate
Uniqueness
ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate is unique due to its isoquinoline moiety, which imparts distinct chemical and biological properties compared to simpler esters like ethyl benzoate or ethyl acetate. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-24-13-12-17-18(21(24)26)6-5-7-19(17)29-14-20(25)23-16-10-8-15(9-11-16)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAIKIGAMPQZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
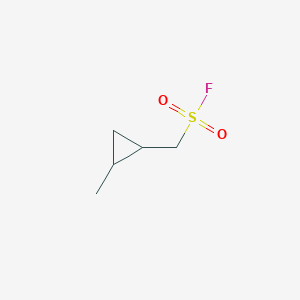
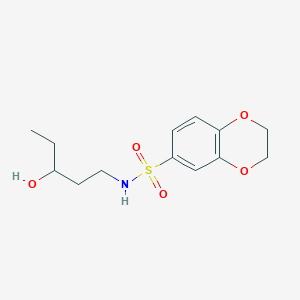
![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)
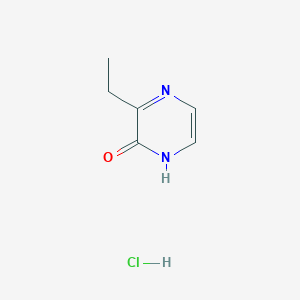
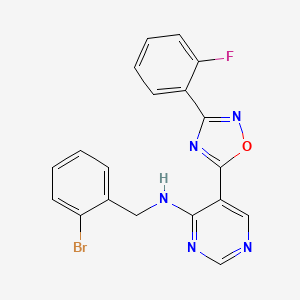
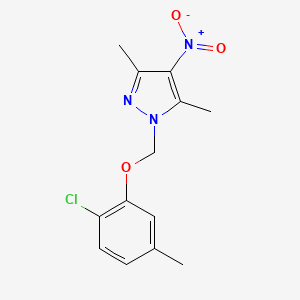
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2881558.png)
![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2881560.png)
![4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B2881561.png)
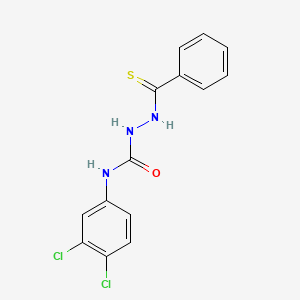
![5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2881566.png)

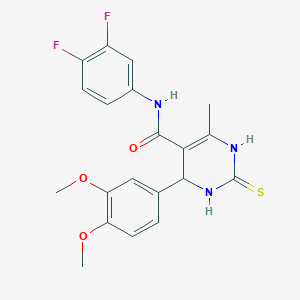
![N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2881573.png)
